molecular formula C19H16N4O3S B2361406 Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate CAS No. 893998-89-5

Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2361406
CAS RN: 893998-89-5
M. Wt: 380.42
InChI Key: XWKPTBDNPIEIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate, also known as MPT0B390, is a novel compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.

Scientific Research Applications

Oncology Research

MPSPAB has been studied for its potential use in cancer therapy. Its structure is similar to compounds known to inhibit tyrosine kinases, which are enzymes that can be overly active in certain types of cancer . By inhibiting these enzymes, MPSPAB could potentially be used to slow down or stop the growth of cancer cells.

Neuroprotection

Derivatives of MPSPAB have been explored for their neuroprotective effects . These compounds could help in protecting nerve cells against damage from diseases like Parkinson’s or Alzheimer’s, or from acute events such as stroke.

Structural Biology

The molecular structure of MPSPAB allows it to form hydrogen bonds and engage in hydrophobic interactions, making it a valuable molecule for structural biology studies . Understanding its interactions can provide insights into the design of new drugs.

Chemical Synthesis

The compound’s structure, featuring a pyridazinyl moiety, is of interest in synthetic chemistry. Researchers can use MPSPAB as a starting point to synthesize new compounds with potential pharmacological activities .

properties

IUPAC Name

methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-26-19(25)13-5-7-14(8-6-13)21-17(24)12-27-18-10-9-16(22-23-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKPTBDNPIEIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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